m-PEG5-acid
Overview
Description
m-PEG5-acid: is a polyethylene glycol (PEG) linker containing a terminal carboxylic acid. This compound is widely used in various scientific and industrial applications due to its ability to increase solubility in aqueous media and form stable amide bonds with primary amine groups .
Mechanism of Action
Target of Action
The primary target of m-PEG5-acid is primary amine groups . These groups are prevalent in biological systems, particularly in proteins, where they play a crucial role in molecular interactions and biochemical reactions.
Mode of Action
This compound is a PEG linker containing a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction allows this compound to link molecules together, making it useful in the synthesis of complex structures such as PROTACs .
Biochemical Pathways
This compound, as a PEG-based PROTAC linker, is involved in the ubiquitin-proteasome system . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its PEG spacer. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the bioavailability of the compound.
Result of Action
The result of this compound’s action is the formation of a stable amide bond with primary amine groups . This allows it to link different molecules together, enabling the creation of complex structures. In the context of PROTACs, this can lead to the selective degradation of target proteins .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for it to form an amide bond with primary amine groups . Additionally, its solubility and stability can be affected by the pH and temperature of the environment.
Biochemical Analysis
Biochemical Properties
m-PEG5-acid plays a significant role in biochemical reactions. It interacts with proteins, labeling tags, and crosslinkers, increasing their solubility in aqueous media . The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators to form a stable amide bond .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its hydrophilic nature and its ability to increase the solubility of other biomolecules
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with primary amine groups. In the presence of activators, the terminal carboxylic acid of this compound forms a stable amide bond . This interaction can influence the activity of enzymes and other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG5-acid typically involves the reaction of methoxy polyethylene glycol with succinic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The product is then purified by precipitation in cold diethyl ether and dried under vacuum .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions: m-PEG5-acid undergoes various chemical reactions, including:
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
EDC or HATU: Used for amide bond formation.
Acid Catalysts: Used for esterification reactions.
Major Products:
Amides: Formed from the reaction with amines.
Scientific Research Applications
Chemistry: m-PEG5-acid is used as a linker in the synthesis of various compounds, including PROTACs (proteolysis-targeting chimeras), which are used for targeted protein degradation .
Biology: In biological research, this compound is used to modify proteins and peptides to improve their solubility and stability. It is also used in the development of drug delivery systems .
Medicine: this compound is used in the development of therapeutic agents, including antibody-drug conjugates and PEGylated proteins, which have improved pharmacokinetic properties .
Industry: In industrial applications, this compound is used in the production of various polymers and coatings to enhance their hydrophilicity and biocompatibility .
Comparison with Similar Compounds
- m-PEG1-acid
- m-PEG2-acid
- m-PEG3-acid
- m-PEG4-acid
Comparison: m-PEG5-acid is unique due to its longer PEG chain, which provides greater solubility and stability compared to shorter PEG linkers. This makes it particularly useful in applications where high solubility and stability are required .
Properties
IUPAC Name |
3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O7/c1-15-4-5-17-8-9-19-11-10-18-7-6-16-3-2-12(13)14/h2-11H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTNUZHOERZAMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501278320 | |
Record name | 4,7,10,13,16-Pentaoxaheptadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501278320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81836-43-3 | |
Record name | 4,7,10,13,16-Pentaoxaheptadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81836-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,10,13,16-Pentaoxaheptadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501278320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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